molecular formula C26H24ClN3O3S B13010840 (Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate hydrochloride

(Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate hydrochloride

Cat. No.: B13010840
M. Wt: 494.0 g/mol
InChI Key: POPNOGAIIMCRTH-BTCGTBLPSA-N
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Description

(Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Tritylamino Group: The tritylamino group can be introduced via nucleophilic substitution reactions.

    Formation of the Hydroxyimino Group: This step involves the reaction of the thiazole derivative with hydroxylamine.

    Esterification: The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyimino group.

    Reduction: Reduction reactions could target the hydroxyimino group, converting it to an amine.

    Substitution: The thiazole ring and tritylamino group may participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles or electrophiles depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group could yield a nitroso compound, while reduction could yield an amine.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its biological activity.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate hydrochloride would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting or activating their function. The hydroxyimino group may also play a role in binding to metal ions or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings.

    Hydroxyimino Compounds: Compounds with similar hydroxyimino groups.

    Tritylamino Compounds: Compounds with similar tritylamino groups.

Uniqueness

The uniqueness of (Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate hydrochloride lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C26H24ClN3O3S

Molecular Weight

494.0 g/mol

IUPAC Name

ethyl (2E)-2-hydroxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate;hydrochloride

InChI

InChI=1S/C26H23N3O3S.ClH/c1-2-32-24(30)23(29-31)22-18-33-25(27-22)28-26(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18,31H,2H2,1H3,(H,27,28);1H/b29-23+;

InChI Key

POPNOGAIIMCRTH-BTCGTBLPSA-N

Isomeric SMILES

CCOC(=O)/C(=N/O)/C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Canonical SMILES

CCOC(=O)C(=NO)C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

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